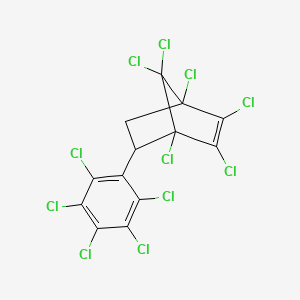
5-(Pentachlorophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachlorophenol (PCP) is an organochlorine compound used as a pesticide and a disinfectant . It was first produced in the 1930s and is marketed under many trade names . It can be found as pure PCP or as the sodium salt of PCP, which dissolves easily in water .
Molecular Structure Analysis
The molecular structure of PCP consists of a phenol group with five chlorine atoms attached . The chemical formula is C6HCl5O .Physical And Chemical Properties Analysis
PCP is a white crystalline solid with a benzene-like odor . It has a density of 1.978 g/cm³ at 22 °C, a melting point of 189.5 °C, and decomposes at a boiling point of 310 °C . It has a solubility in water of 0.020 g/L at 30 °C .Safety and Hazards
PCP is known to be toxic and corrosive . Exposure to high levels can cause increases in body temperature, liver effects, damage to the immune system, reproductive effects, and more . It’s important to note that technical PCP contains many neutral impurities, including hexa-, hepta-, and octachlorodibenzodioxins, chlorinated dibenzofurans, phenoxyphenols, and hexachlorobenzene, some of which are extremely toxic .
Propriétés
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-(2,3,4,5,6-pentachlorophenyl)bicyclo[2.2.1]hept-2-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H3Cl11/c14-4-3(5(15)7(17)8(18)6(4)16)2-1-11(21)9(19)10(20)12(2,22)13(11,23)24/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGHABHXFXOBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H3Cl11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

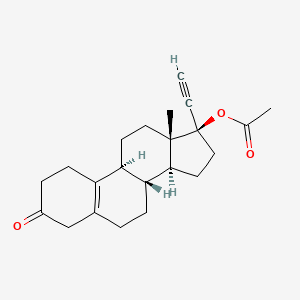

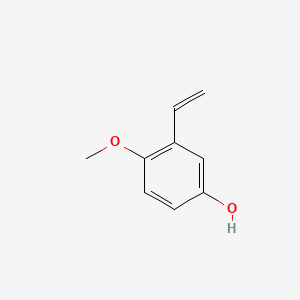

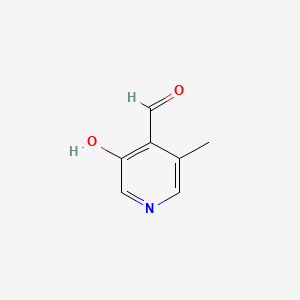
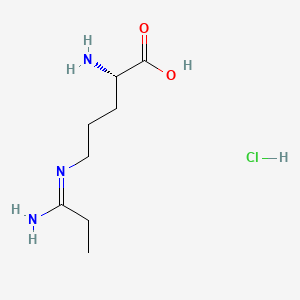

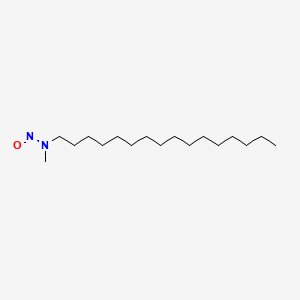
![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)
